2-(((5-Bromothiophen-2-yl)methyl)thio)ethan-1-amine
Overview
Description
2-(((5-Bromothiophen-2-yl)methyl)thio)ethan-1-amine is an organic compound with the molecular formula C7H10BrNS2 It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Bromothiophen-2-yl)methyl)thio)ethan-1-amine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the Thioether Linkage: The brominated thiophene is then reacted with a thiol compound, such as ethanethiol, under basic conditions to form the thioether linkage.
Amination: The resulting thioether is then subjected to amination using an appropriate amine, such as ethylamine, under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(((5-Bromothiophen-2-yl)methyl)thio)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as sodium azide, potassium cyanide; typically carried out in polar aprotic solvents such as dimethylformamide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Thiophene derivatives with a hydrogen atom replacing the bromine.
Substitution: Thiophene derivatives with various functional groups replacing the bromine.
Scientific Research Applications
2-(((5-Bromothiophen-2-yl)methyl)thio)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and advanced materials, including conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(((5-Bromothiophen-2-yl)methyl)thio)ethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether and amine groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(((5-Chlorothiophen-2-yl)methyl)thio)ethan-1-amine: Similar structure but with a chlorine atom instead of bromine.
2-(((5-Methylthiophen-2-yl)methyl)thio)ethan-1-amine: Similar structure but with a methyl group instead of bromine.
2-(((5-Fluorothiophen-2-yl)methyl)thio)ethan-1-amine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
2-(((5-Bromothiophen-2-yl)methyl)thio)ethan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is a larger and more polarizable atom compared to chlorine, fluorine, and methyl groups, which can affect the compound’s chemical and biological properties.
Properties
IUPAC Name |
2-[(5-bromothiophen-2-yl)methylsulfanyl]ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNS2/c8-7-2-1-6(11-7)5-10-4-3-9/h1-2H,3-5,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZFYDVQBUKAOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CSCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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